molecular formula C16H20N2O4 B14225252 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester

Cat. No.: B14225252
M. Wt: 304.34 g/mol
InChI Key: VUPTUYKQRWMTBI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific signaling pathways .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating automated processes and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified pyrrolopyridine derivatives with altered functional groups .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester involves the inhibition of specific signaling pathways. It primarily targets the FGFR family, which includes four distinct isoforms (FGFR1–4). Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling, which is essential for cell proliferation, migration, and survival . This inhibition disrupts the growth and spread of cancer cells, thereby exerting its therapeutic effects .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methylpyrrolo[2,3-b]pyridine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-6-21-14(19)12-8-11-7-10(2)9-17-13(11)18(12)15(20)22-16(3,4)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPTUYKQRWMTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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